Cas no 66148-25-2 ([(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate)
![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate structure](https://es.kuujia.com/scimg/cas/66148-25-2x500.png)
66148-25-2 structure
Nombre del producto:[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate Propiedades químicas y físicas
Nombre e identificación
-
- (3aR,4R,6E,9S,10Z,11aR)-9-(acetyloxy)-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate
- Chromolaenide
- (E)-4-Hydroxy-2-methyl-2-butenoic acid [(3aR,4R,6E,9S,10Z,11aR)-9-acetoxy-2,3,3a,4,5,8,9,11a-octahydro-6,10-dimethyl-3-methylene-2-oxocyclodeca[b]furan-4-yl] ester
- Hiyodorilactone B
- Eupalinolide J
- [(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclo
- 66148-25-2
- CHEMBL4175311
- [(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
- C09361
- CHEBI:3679
- AKOS040761495
- MEGxp0_000034
- DTXSID101316237
- Q27106160
- (3AR,4R,9S,11as)-9-(acetyloxy)-6,10-dimethyl-3-methylidene-2-oxo-2H,3H,3ah,4H,5H,8H,9H,11ah-cyclodeca(b)furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoic acid
- ((3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca(b)furan-4-yl) (E)-4-hydroxy-2-methylbut-2-enoate
- (3AR,4R,9S,11as)-9-(acetyloxy)-6,10-dimethyl-3-methylidene-2-oxo-2H,3H,3ah,4H,5H,8H,9H,11ah-cyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoic acid
- ((3aR,4R,6E,9S,10Z,11aR)-9-acetoxy-6,10-dimethyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca(b)furan-4-yl) (E)-4-hydroxy-2-methyl-but-2-enoate
- [(3aR,4R,6E,9S,10Z,11aR)-9-acetoxy-6,10-dimethyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methyl-but-2-enoate
- [(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
-
- Renchi: 1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3/b12-6-,13-8+,14-11-/t17-,18+,19+,20+/m0/s1
- Clave inchi: FOCCASNSHDSZLN-QOAJCZEJSA-N
- Sonrisas: O1C(C(=C([H])[H])[C@@]2([H])[C@@]1([H])C([H])=C(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])=C(C([H])([H])[H])C([H])([H])[C@@]2([H])OC(/C(=C(\[H])/C([H])([H])O[H])/C([H])([H])[H])=O)OC(C([H])([H])[H])=O)=O |t:12,24|
Atributos calculados
- Calidad precisa: 404.18354
- Masa isotópica única: 404.184
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 6
- Complejidad: 787
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 3
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 99.1
- Peso molecular: 404.5
- Xlogp3: 1.8
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.205
- Punto de ebullición: 573.866°C at 760 mmHg
- Punto de inflamación: 194.97°C
- índice de refracción: 1.541
- PSA: 99.13
[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3647-1 mg |
Chromolaenide |
66148-25-2 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3647-1 ml * 10 mm |
Chromolaenide |
66148-25-2 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
TargetMol Chemicals | TN3647-5mg |
Chromolaenide |
66148-25-2 | 5mg |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN3647-1 mL * 10 mM (in DMSO) |
Chromolaenide |
66148-25-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TargetMol Chemicals | TN3647-5 mg |
Chromolaenide |
66148-25-2 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
A2B Chem LLC | AH22508-5mg |
Chromolaenide |
66148-25-2 | 5mg |
$719.00 | 2024-04-19 |
[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate Literatura relevante
-
Braulio M. Fraga Nat. Prod. Rep. 2009 26 1125
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos lactonas sesquiterpénicas
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Terpenos lactonas lactonas sesquiterpénicas
66148-25-2 ([(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate) Productos relacionados
- 393-13-5(Acetamide, 2,2,2-trifluoro-N-[4-nitro-3-(trifluoromethyl)phenyl]-)
- 1172536-38-7(4-Amino-5-[2-(methylsulfanyl)ethyl]-4H-1,2,4-triazole-3-thiol)
- 41218-84-2((6,11-Dihydro-5H-dibenzob,eazepin-6-yl)methanamine)
- 1805398-32-6(5-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-6-methanol)
- 1805623-17-9(3-Amino-2,6-bis(trifluoromethyl)benzaldehyde)
- 2171153-74-3((2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid)
- 2229472-53-9(1-1-(4,4-difluorocyclohexyl)cyclopropylethan-1-one)
- 878059-25-7(N-(2,4-dimethylphenyl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide)
- 1891291-47-6(2-(2-hydroxypropan-2-yl)-4-nitrophenol)
- 21908-14-5(4-(Ethoxycarbonyl)picolinic acid)
Proveedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote

Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Enjia Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
